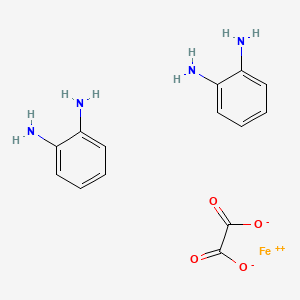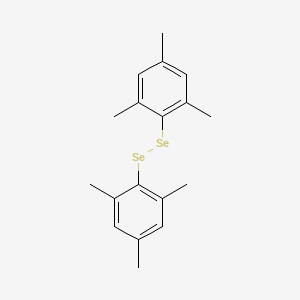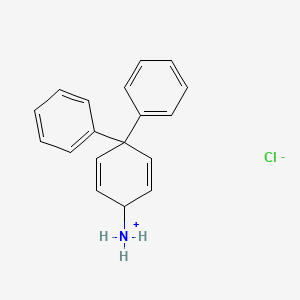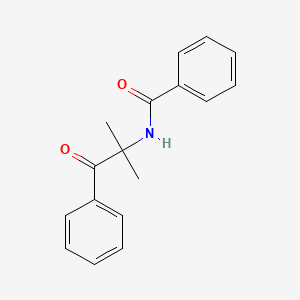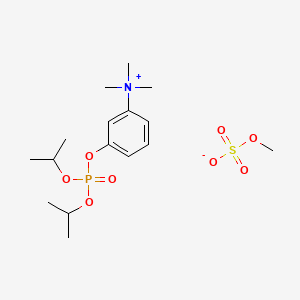![molecular formula C23H23N6S.Cl<br>C23H23ClN6S B13754914 1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride CAS No. 24219-23-6](/img/structure/B13754914.png)
1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ETHYL-4-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)DIAZENYL]-N-(2-PYRIDIN-1-IUM-1-YLETHYL)ANILINECHLORIDE is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its unique structure, which includes a thiadiazole ring, a phenyl group, and a pyridinium ion, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-4-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)DIAZENYL]-N-(2-PYRIDIN-1-IUM-1-YLETHYL)ANILINECHLORIDE typically involves a multi-step process:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with aniline derivatives under acidic conditions to form the azo dye.
Quaternization: The final step involves the quaternization of the aniline derivative with ethyl iodide to introduce the pyridinium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
N-ETHYL-4-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)DIAZENYL]-N-(2-PYRIDIN-1-IUM-1-YLETHYL)ANILINECHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: It binds to proteins and nucleic acids, altering their structure and function.
Pathways Involved: The compound can induce oxidative stress in cells, leading to apoptosis or cell death.
Comparación Con Compuestos Similares
Similar Compounds
- N-ETHYL-4-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)DIAZENYL]-N-(2-PYRIDIN-1-IUM-1-YLETHYL)ANILINE
- N-ETHYL-4-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)DIAZENYL]-N-(2-PYRIDIN-1-IUM-1-YLETHYL)ANILINEBROMIDE
Uniqueness
The chloride variant of this compound is unique due to its specific ionic form, which can influence its solubility, reactivity, and interaction with biological systems . This makes it particularly useful in applications where ionic interactions are crucial.
Propiedades
Número CAS |
24219-23-6 |
|---|---|
Fórmula molecular |
C23H23N6S.Cl C23H23ClN6S |
Peso molecular |
451.0 g/mol |
Nombre IUPAC |
N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C23H23N6S.ClH/c1-2-29(18-17-28-15-7-4-8-16-28)21-13-11-20(12-14-21)25-26-23-24-22(27-30-23)19-9-5-3-6-10-19;/h3-16H,2,17-18H2,1H3;1H/q+1;/p-1 |
Clave InChI |
RAJUOBWEWIXUMN-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


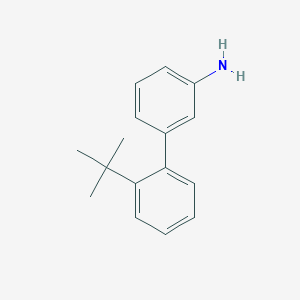
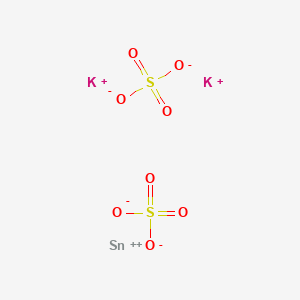
![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)
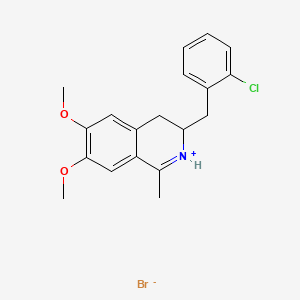
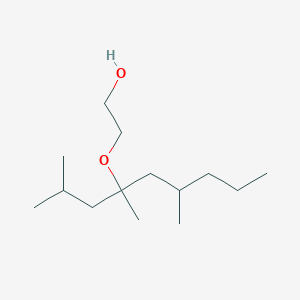
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
